molecular formula C11H8N4O B5811643 [(4-acetylphenyl)hydrazono]malononitrile CAS No. 55653-16-2

[(4-acetylphenyl)hydrazono]malononitrile

Cat. No. B5811643
CAS RN: 55653-16-2
M. Wt: 212.21 g/mol
InChI Key: CALHPSDTGPNZIJ-UHFFFAOYSA-N
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Description

[(4-acetylphenyl)hydrazono]malononitrile, also known as APHN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a hydrazone compound that has a malononitrile functional group attached to an acetylphenyl group. The synthesis of APHN is relatively simple and can be achieved through the condensation reaction between acetylacetone and malononitrile in the presence of hydrazine hydrate.

Mechanism of Action

The mechanism of action of [(4-acetylphenyl)hydrazono]malononitrile varies depending on its application. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. In material science, this compound acts as a ligand for the coordination of metal ions to form MOFs and coordination polymers. In analytical chemistry, this compound acts as a fluorescent probe by binding to metal ions and emitting a characteristic fluorescence signal.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on its application. In medicinal chemistry, this compound has been shown to exhibit low toxicity and good biocompatibility. It has also been shown to cross the blood-brain barrier, making it a potential drug candidate for the treatment of neurological disorders. In material science, this compound has been shown to exhibit good thermal stability and chemical resistance. In analytical chemistry, this compound has been shown to exhibit high selectivity and sensitivity for the detection of metal ions.

Advantages and Limitations for Lab Experiments

The advantages of using [(4-acetylphenyl)hydrazono]malononitrile in lab experiments include its ease of synthesis, low cost, and versatility in applications. This compound can be easily synthesized using common laboratory reagents and equipment. It is also relatively inexpensive compared to other chemical compounds with similar applications. This compound can be used in a variety of applications, including medicinal chemistry, material science, and analytical chemistry. The limitations of using this compound in lab experiments include its low solubility in water and some organic solvents, which can limit its use in certain applications. This compound can also exhibit low stability under certain conditions, such as high temperatures and acidic or basic environments.

Future Directions

There are several future directions for research on [(4-acetylphenyl)hydrazono]malononitrile. In medicinal chemistry, further studies are needed to fully elucidate the mechanism of action of this compound and its potential as a drug candidate for the treatment of various diseases. In material science, further studies are needed to explore the potential applications of this compound as a building block for the synthesis of novel MOFs and coordination polymers. In analytical chemistry, further studies are needed to optimize the conditions for the detection of metal ions using this compound as a fluorescent probe. Overall, this compound has shown great potential in various fields of research and further studies are needed to fully explore its potential applications.

Synthesis Methods

The synthesis of [(4-acetylphenyl)hydrazono]malononitrile involves the reaction between acetylacetone and malononitrile in the presence of hydrazine hydrate. The reaction proceeds via a condensation reaction, where the hydrazine hydrate acts as a nucleophile and attacks the carbonyl group of acetylacetone. The resulting intermediate then undergoes a second condensation reaction with malononitrile to form this compound. The reaction is typically carried out in a refluxing ethanol solution and takes about 1-2 hours to complete. The yield of this compound is dependent on the reaction conditions and can range from 50-90%.

Scientific Research Applications

[(4-acetylphenyl)hydrazono]malononitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-[(4-acetylphenyl)hydrazinylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c1-8(16)9-2-4-10(5-3-9)14-15-11(6-12)7-13/h2-5,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALHPSDTGPNZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NN=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30876659
Record name PROPANEDINITRILE, [(4-ACETYLPHENYL)HYDRAZONO]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55653-16-2
Record name PROPANEDINITRILE, [(4-ACETYLPHENYL)HYDRAZONO]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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